3-Bromo-1-iodoprop-1-yne
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Overview
Description
3-Bromo-1-iodoprop-1-yne is an organic compound with the chemical formula C₃H₂BrI It is a halogenated alkyne, characterized by the presence of both bromine and iodine atoms attached to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-iodoprop-1-yne can be synthesized through several methods. One common approach involves the halogenation of propargyl alcohol. The process typically starts with the conversion of propargyl alcohol to propargyl bromide using phosphorus tribromide (PBr₃). The resulting propargyl bromide is then treated with iodine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodoprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents are commonly used.
Addition: Halogens (Br₂, I₂) or hydrogen halides (HBr, HI) are used under controlled conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Formation of 3-iodoprop-1-yne or 3-bromoprop-1-yne.
Addition: Formation of dihalogenated alkanes.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Scientific Research Applications
3-Bromo-1-iodoprop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-iodoprop-1-yne involves its reactivity as an alkyne and halogenated compound. The presence of bromine and iodine atoms makes it a versatile intermediate in various chemical reactions. The compound can act as an alkylating agent, participating in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide (3-Bromo-1-propyne): Similar structure but lacks the iodine atom.
Propargyl Iodide (3-Iodo-1-propyne): Similar structure but lacks the bromine atom.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of iodine.
Uniqueness
3-Bromo-1-iodoprop-1-yne is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for selective reactions and the formation of diverse products, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-iodoprop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrI/c4-2-1-3-5/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCLOGJTCAPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CI)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558742 |
Source
|
Record name | 3-Bromo-1-iodoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77190-22-8 |
Source
|
Record name | 3-Bromo-1-iodoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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